CID 132389034

Description

Based on general PubChem entries, CID identifiers typically represent unique chemical entities with defined molecular structures, physicochemical properties, and biological activities. For instance, highlights the use of CID in GC-MS analysis and vacuum distillation fractions, suggesting CID 132389034 may be an organic compound analyzed through chromatographic techniques . Its mass spectrum and chemical structure (if available) would aid in functional group identification and structural elucidation. However, the absence of direct data in the provided evidence limits a comprehensive introduction.

Properties

InChI |

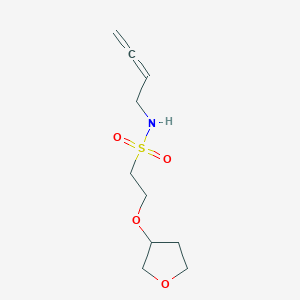

InChI=1S/C10H17NO4S/c1-2-3-5-11-16(12,13)8-7-15-10-4-6-14-9-10/h3,10-11H,1,4-9H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCKNKQUJBJKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCNS(=O)(=O)CCOC1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 132389034 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

CID 132389034 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

CID 132389034 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 132389034 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Similarity

Structural analogs often share core backbones or substituents. For example:

- Oscillatoxin derivatives (): These share a macrocyclic lactone structure, with variations in methyl or halogen groups influencing bioactivity. A similar approach could apply to this compound if it belongs to a toxin or polyketide family .

- Nrf2 inhibitors (): ChEMBL 1724922 and ChEMBL1711746 exhibit structural divergence in aromatic rings and side chains, affecting potency. Such comparisons emphasize the role of substituents in target binding .

Physicochemical Properties

Key properties like molecular weight, solubility, and logP determine bioavailability and application. For instance:

Differences in logP and solubility may reflect variations in hydrophobicity and GI absorption.

Research Findings and Challenges

Gaps in Data

The absence of explicit data on this compound in the provided evidence limits actionable comparisons. Future studies should prioritize:

- Structural Elucidation : NMR or X-ray crystallography to resolve its configuration.

- Bioactivity Assays : Screening against therapeutic targets or toxicity models.

Q & A

Table 1: Comparison of Research Question Frameworks

| Framework | Components | Application to this compound |

|---|---|---|

| PICO | Population (e.g., cell lines), Intervention (e.g., dosage), Comparison (e.g., control compound), Outcome (e.g., IC50) | Optimize experimental variables for in vitro assays |

| FINER | Feasible (resource alignment), Novel (understudied pathways), Ethical (in vivo protocols), Relevant (therapeutic potential) | Prioritize under-researched mechanisms (e.g., off-target effects) |

What experimental design principles ensure reproducibility in this compound studies?

Level: Basic

Methodological Guidance:

- Variables & Controls : Define independent (e.g., temperature), dependent (e.g., reaction yield), and confounding variables (e.g., solvent purity). Include positive/negative controls (e.g., known inhibitors) .

- Statistical Power : Predefine sample sizes using power analysis (e.g., α=0.05, β=0.2) to minimize Type I/II errors. Use tools like G*Power for calculations .

- Documentation : Follow journals’ guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthesis protocols, characterization data (NMR, HPLC), and raw data archiving .

Q. Table 2: Key Elements of Experimental Design

| Element | Example for this compound |

|---|---|

| Hypothesis | "this compound inhibits Enzyme Y via competitive binding." |

| Controls | Solvent-only controls for cytotoxicity assays |

| Replicates | n=3 technical replicates per condition |

| Blinding | Double-blind allocation in animal studies |

How should researchers conduct systematic literature reviews for this compound?

Level: Basic

Methodological Guidance:

- Database Selection : Use PubMed, SciFinder, and Google Scholar (filtered for peer-reviewed articles) to identify primary studies. Exclude non-peer-reviewed sources (e.g., patents, preprints) .

- Keyword Strategy : Combine terms (e.g., "this compound pharmacokinetics" AND "in vivo metabolism") with Boolean operators .

- Gap Analysis : Map existing findings (e.g., structural analogs, toxicity profiles) using tools like PRISMA flowcharts to highlight understudied areas (e.g., long-term stability) .

How can contradictory data on this compound’s mechanism be resolved?

Level: Advanced

Methodological Guidance:

- Error Source Analysis : Compare methodologies (e.g., assay type, buffer conditions) across studies. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

- Triangulation : Validate findings via orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .

- Meta-Analysis : Apply random-effects models to aggregate data, accounting for heterogeneity (e.g., Review Manager or R’s

metaforpackage) .

Q. Table 3: Common Data Contradictions & Solutions

| Contradiction | Example | Resolution Strategy |

|---|---|---|

| Varying Efficacy | Differing IC50 values across cell lines | Standardize assay conditions (e.g., cell passage number) |

| Opposite Trends | Pro- vs. anti-apoptotic effects | Contextualize results using pathway enrichment analysis |

What advanced methods integrate multi-omics data to study this compound’s polypharmacology?

Level: Advanced

Methodological Guidance:

- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to identify off-targets. Overlay transcriptomic data (e.g., RNA-seq) to prioritize pathways .

- Chemoproteomics : Use activity-based protein profiling (ABPP) with this compound-derived probes to map binding targets in complex proteomes .

- Machine Learning : Train random forest models on structural descriptors (e.g., RDKit fingerprints) to predict novel targets .

How can synthesis protocols for this compound derivatives be optimized for reproducibility?

Level: Advanced

Methodological Guidance:

- Reaction Analytics : Employ in situ monitoring (e.g., ReactIR) to track intermediates and optimize reaction kinetics .

- Purity Standards : Characterize compounds via LC-MS (≥95% purity) and XRD for crystallinity. Report detailed NMR shifts (δ ppm) and coupling constants .

- Scale-Up Criteria : Use QbD (Quality by Design) principles to define critical process parameters (e.g., temperature, stirring rate) for gram-scale synthesis .

Notes for Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.